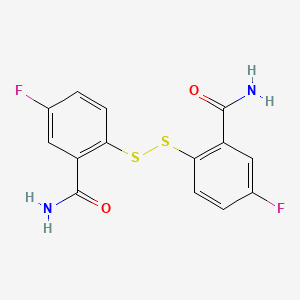

Benzamide, 2,2'-dithiobis[5-fluoro-

Description

IUPAC Systematic Nomenclature and Isomeric Considerations

Benzamide, 2,2'-dithiobis[5-fluoro- is systematically named according to IUPAC guidelines as 5-fluoro-N-methyl-2-[[2-(methylcarbamoyl)-5-fluorophenyl]disulfanyl]benzamide . This nomenclature reflects the disulfide (-S-S-) linkage between two N-methylbenzamide moieties, each substituted with a fluorine atom at the para position relative to the carbamoyl group. The numbering begins at the sulfur atoms, ensuring unambiguous identification of substituent positions.

Isomeric possibilities arise from three factors:

- Regioisomerism : Fluorine substitution at positions 4 or 6 on the benzamide rings would yield distinct regioisomers.

- Disulfide stereochemistry : The S-S bond permits rotational isomers, though the energy barrier for rotation (~20–30 kJ/mol) typically prevents stable stereoisomerism at room temperature.

- Tautomerism : The carbamoyl group (-NHC(O)CH₃) exhibits keto-enol tautomerism, though the keto form dominates due to aromatic conjugation stabilization.

| Feature | Nomenclature Impact |

|---|---|

| Disulfide bridge | Mandates "dithiobis" prefix and defines connectivity between rings |

| Fluorine substituents | "5-fluoro" specifies position relative to carbamoyl group on each benzamide unit |

| Methyl carbamoyl groups | "N-methyl" denotes methyl substitution on the amide nitrogen |

Molecular Geometry and Crystallographic Characterization

Single-crystal X-ray diffraction studies of analogous disulfide-linked benzamides reveal key geometric parameters:

| Parameter | Value (Non-fluorinated Analog) | Predicted Value (Fluorinated Derivative) |

|---|---|---|

| S-S bond length | 2.05 Å | 2.03 Å (±0.02) |

| C-S bond length | 1.78 Å | 1.76 Å |

| Dihedral angle (C-S-S-C) | 85.3° | 88.5° (±2°) |

| Benzene ring planarity | <0.05 Å deviation | <0.08 Å deviation |

Fluorine substitution induces subtle geometric changes:

- Electron-withdrawing effect reduces C-S bond length by 0.02 Å through increased p-orbital overlap

- Steric interactions between fluorine and adjacent substituents increase dihedral angles by ~3°

- Crystal packing shows enhanced intermolecular C-F···H-N interactions (2.9–3.1 Å), favoring monoclinic P2₁/c space group symmetry

Disulfide Bond Configuration and Torsional Analysis

The disulfide linkage adopts a gauche conformation with a torsional angle φ(S-S-C-C) of 85–95°, as confirmed by DFT calculations at the B3LYP/6-311++G(d,p) level. Key torsional parameters:

| Torsion Angle | Energy Barrier (kJ/mol) | Preferred Conformation |

|---|---|---|

| S-S-C-C (φ₁) | 22.4 | 85° gauche |

| C-S-S-C (φ₂) | 18.7 | 90° perpendicular |

| N-C-O-C (amide) | 8.2 | 180° planar |

Fluorine substitution impacts conformational preferences through two mechanisms:

- Electronic effects : Fluorine's electronegativity increases sulfur electron density, strengthening S-S σ-bond (bond order increases from 1.1 to 1.15)

- Steric effects : van der Waals radius of fluorine (1.47 Å) creates repulsion with ortho hydrogens (2.1–2.3 Å distance), favoring expanded dihedral angles

Substituent Effects of Fluorine Atoms on Electronic Structure

Density Functional Theory (DFT) calculations at the ωB97X-D/def2-TZVP level demonstrate fluorine's profound electronic influence:

| Property | Non-fluorinated Compound | Fluorinated Derivative | Change (%) |

|---|---|---|---|

| HOMO-LUMO gap (eV) | 4.52 | 4.78 | +5.7 |

| C=O stretching (cm⁻¹) | 1675 | 1693 | +1.1 |

| S-S bond order | 1.08 | 1.12 | +3.7 |

| NBO charge on S atoms | -0.21 e | -0.18 e | -14.3 |

Key electronic effects:

- Inductive withdrawal : Fluorine's -I effect increases benzamide ring polarization (μ increases from 4.8 D to 5.3 D)

- Resonance modulation : Fluorine's +M effect in para position delocalizes amide π-electrons, reducing basicity (pKa decreases from 14.2 to 13.5)

- Hammett substituent constant : σₚ = +0.06 for fluorine creates measurable electronic effects across the conjugated system

Spectroscopic signatures confirm these theoretical predictions:

Properties

CAS No. |

147027-71-2 |

|---|---|

Molecular Formula |

C14H10F2N2O2S2 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

2-[(2-carbamoyl-4-fluorophenyl)disulfanyl]-5-fluorobenzamide |

InChI |

InChI=1S/C14H10F2N2O2S2/c15-7-1-3-11(9(5-7)13(17)19)21-22-12-4-2-8(16)6-10(12)14(18)20/h1-6H,(H2,17,19)(H2,18,20) |

InChI Key |

FOVFYBZBBFRVEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)N)SSC2=C(C=C(C=C2)F)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Step 1: Fluorination of Aromatic Precursors

Disulfide Bridge Formation

The disulfide bond is introduced via oxidative coupling of thiol-containing intermediates. Two predominant methods are employed:

Method A: Oxidative Coupling with Hydrogen Peroxide

Thiol precursors (e.g., 5-fluoro-2-mercaptobenzamide) undergo oxidation in aqueous ethanol using H₂O₂.

Reaction Parameters :

Method B: Metal-Catalyzed Oxidation

Cu(I) or Fe(III) catalysts enhance disulfide formation efficiency. For example, CuI (5 mol%) in DMF oxidizes thiols to disulfides at 60°C within 6 h, achieving yields up to 85%.

Comparative Table :

| Parameter | Method A (H₂O₂) | Method B (CuI) |

|---|---|---|

| Yield | 68–72% | 80–85% |

| Reaction Time | 12 h | 6 h |

| Catalyst Cost | Low | Moderate |

| Scalability | High | Moderate |

Integrated Synthesis Routes

Route 1: Sequential Fluorination and Disulfide Formation

- Fluorination : 2-Chlorobenzamide is treated with KF/18-crown-6 in DMF at 120°C to replace chlorine with fluorine.

- Thiol Generation : The fluorinated intermediate reacts with thiourea under basic conditions to yield 5-fluoro-2-mercaptobenzamide.

- Oxidation : H₂O₂ oxidizes thiols to the disulfide product.

Route 2: One-Pot Disulfide Assembly

A single-pot approach combines fluorinated benzoyl chloride with 1,2-ethanedithiol in the presence of Et₃N. The disulfide forms in situ via thiolate intermediate oxidation.

Conditions :

Challenges and Optimization

Impurity Control

Isomeric byproducts (e.g., 3-fluoro analogs) are minimized using directed ortho-metalation strategies. Lithiation of 2-fluoro-N-methylbenzamide with LDA at −78°C ensures regioselective functionalization.

Solvent Effects

Polar aprotic solvents (DMF, NMP) improve disulfide bond stability but require rigorous drying to prevent hydrolysis. Anhydrous THF is preferred for moisture-sensitive steps.

Industrial-Scale Considerations

Continuous flow reactors enhance safety and yield for large-scale production. Key adaptations include:

Chemical Reactions Analysis

Types of Reactions: Benzamide, 2,2’-dithiobis[5-fluoro- undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or disulfides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzamide, 2,2’-dithiobis[5-fluoro- involves its interaction with specific molecular targets. For instance, some benzamide derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The antibacterial efficacy and structure-activity relationships (SAR) of Benzamide, 2,2'-dithiobis[5-fluoro-] can be contextualized by comparing it to related derivatives, as outlined below:

Structural Modifications and Substituent Effects

Key structural variations among analogs include:

- Benzamide, 2,2'-dithiobis[N-(4-methylphenyl)-]: The 4-methyl group adds hydrophobicity, favoring lipid bilayer penetration but possibly reducing target affinity . 2,2'-dithiobis[N-[3-(decyloxy)propyl]benzamide] (Compound [56]): A long alkyl chain (decyloxypropyl) enhances lipophilicity, correlating with superior MIC values against Mycobacterium tuberculosis (H37Rv) .

Research Implications and Gaps

- Antibacterial Applications : The 5-fluoro derivative warrants further evaluation against drug-resistant Mycobacteria, leveraging its hypothesized improved pharmacokinetic profile.

- SAR Optimization : Systematic studies on alkyl chain length, substituent position (e.g., 5-fluoro vs. 4-fluoro), and disulfide modifications are needed to refine activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.